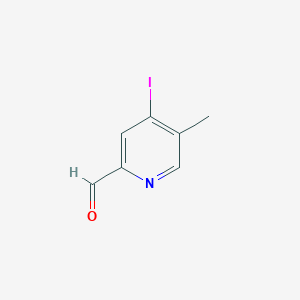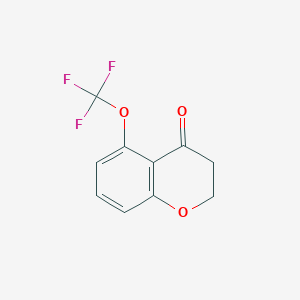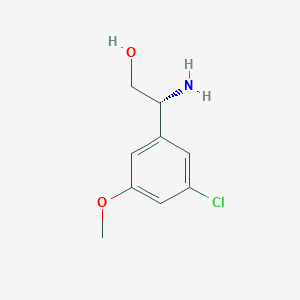
(R)-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol is a chiral compound with significant applications in various fields of science and industry. This compound features a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to various reduced forms of the compound.
Substitution: Results in derivatives with different functional groups replacing the chloro group.
科学的研究の応用
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity. The methoxy and chloro groups further modulate its chemical reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-methoxyphenylboronic acid
- (2-Chloro-5-methoxyphenyl)boronic acid
Uniqueness
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol stands out due to its chiral nature and the presence of both amino and hydroxyl groups, which provide unique reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and as a building block for more complex molecules.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChIキー |
LVLIBFSUGJZYGN-VIFPVBQESA-N |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H](CO)N)Cl |
正規SMILES |
COC1=CC(=CC(=C1)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
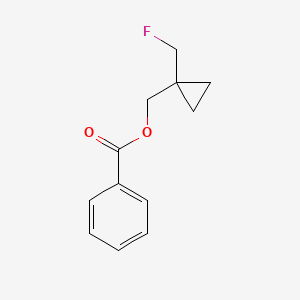
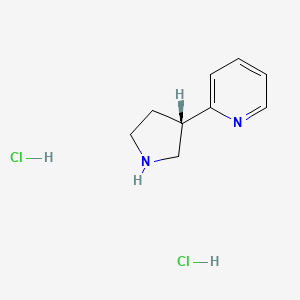

![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)



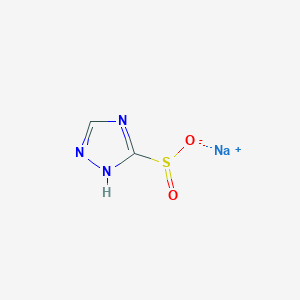

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
